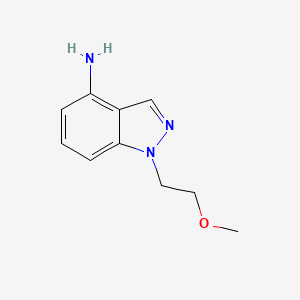

1-(2-methoxyethyl)-1H-indazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(2-methoxyethyl)indazol-4-amine |

InChI |

InChI=1S/C10H13N3O/c1-14-6-5-13-10-4-2-3-9(11)8(10)7-12-13/h2-4,7H,5-6,11H2,1H3 |

InChI Key |

LEPDQLQESOCEHE-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=CC=CC(=C2C=N1)N |

Origin of Product |

United States |

A Closer Look at 1 2 Methoxyethyl 1h Indazol 4 Amine: Nomenclature and Structure

Nomenclature and Structural Context of this compound

Relationship to Known Bioactive Indazole Analogs

The therapeutic potential of the indazole core is well-established, with several indazole-containing drugs approved for clinical use. nih.govmdpi.com These include kinase inhibitors like Pazopanib and Entrectinib, which are used in cancer therapy. nih.govnih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment for kinases. nih.gov

Research into indazole analogs has revealed that substitutions at various positions on the bicyclic ring system significantly influence their biological activity. For instance, N-4-pyrimidinyl-1H-indazol-4-amine derivatives have been investigated as potent inhibitors of lymphocyte-specific kinase (Lck), where the indazole-4-amine moiety serves as a bioisostere for a phenol (B47542) group, leading to improved pharmacokinetic properties. nih.govresearchgate.net Furthermore, other indazole analogs have been explored as serotonin (B10506) receptor agonists, demonstrating the scaffold's ability to mimic the indole (B1671886) structure of tryptamines. nih.govsemanticscholar.org The activity of these analogs underscores the importance of the substitution patterns in determining the specific biological targets of indazole derivatives.

Rationale for Research Focus on this compound

The specific structural features of this compound provide a clear rationale for its investigation in contemporary chemical and pharmacological research. The focus on this particular molecule stems from the unique combination of its substituents, which are hypothesized to confer advantageous properties.

Uniqueness of the Methoxyethyl Substitution Pattern

The presence of a 2-methoxyethyl group at the N1 position of the indazole ring is a key feature of the molecule. While various alkyl and aryl substitutions at this position have been explored, the methoxyethyl group introduces a flexible, polar side chain. researchgate.net This substituent can influence the compound's solubility, membrane permeability, and metabolic stability. The ether oxygen can act as a hydrogen bond acceptor, potentially leading to specific interactions with biological targets. The synthesis of related compounds, such as methyl 5-bromo-1-(2-methoxyethyl)-1H-indazole-3-carboxylate, has been documented, indicating the chemical tractability of introducing this side chain. beilstein-journals.org This substitution pattern offers a means to modulate the physicochemical properties of the indazole scaffold, which can be crucial for optimizing drug-like characteristics.

Emerging Interest in Specific Indazole-4-amine Architectures

There is a growing interest in indazole-4-amine derivatives within the field of medicinal chemistry. This is driven by their potential to act as inhibitors of key biological targets, such as protein kinases and enzymes involved in immune response pathways. nih.govnih.gov For example, 4,6-disubstituted-1H-indazole-4-amine derivatives have been designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important targets in cancer immunotherapy. nih.gov The 4-amino group can serve as a crucial interaction point with the target protein, often forming key hydrogen bonds. The investigation of this compound is therefore part of a broader effort to explore the therapeutic potential of this specific substitution pattern on the indazole core.

Defined Research Objectives and Scope for the Compound's Investigation

The primary research objective for investigating this compound is to systematically evaluate its potential as a bioactive agent. The scope of this investigation typically encompasses several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. This includes the regioselective alkylation of the indazole core. Full characterization using modern analytical techniques such as NMR spectroscopy and mass spectrometry is essential to confirm its structure.

Biological Screening: The compound would be screened against a panel of biologically relevant targets, guided by the known activities of related indazole analogs. Given the precedent for indazoles as kinase inhibitors, a primary focus would be on a diverse kinase panel. nih.gov Based on the known activity of other 4-aminoindazoles, screening for activity against enzymes like IDO1 and TDO would also be a logical step. nih.gov

Structure-Activity Relationship (SAR) Studies: The data obtained from biological screening would be used to establish a preliminary SAR. This involves comparing the activity of this compound with other indazole analogs to understand the contribution of the methoxyethyl group and the 4-amino substituent to its biological profile.

Pharmacokinetic Profiling: Initial in vitro assessment of its metabolic stability, solubility, and permeability would be conducted to evaluate its drug-like properties. The methoxyethyl group is of particular interest in this regard, as it may influence these properties.

The following table summarizes the key research findings for related bioactive indazole analogs, which provide the foundation for the investigation of this compound.

| Indazole Analog Class | Biological Target/Activity | Key Structural Features | Reference |

| N-4-pyrimidinyl-1H-indazol-4-amines | Lck Kinase Inhibition | 4-aminoindazole as a phenol isostere | nih.gov |

| 4,6-disubstituted-1H-indazole-4-amines | IDO1/TDO Inhibition | Substituents at the 4 and 6 positions | nih.gov |

| Indazole-based Tryptamine Analogs | Serotonin Receptor Agonism | Indazole core mimicking an indole | nih.govsemanticscholar.org |

| Various Substituted Indazoles | Kinase Inhibition (e.g., Pazopanib) | Diverse substitutions on the indazole ring | nih.govnih.gov |

The next table outlines the physicochemical properties of interest for this compound, which would be determined during its investigation.

| Property | Rationale for Investigation |

| Molecular Weight | A fundamental property influencing drug-likeness. |

| LogP | A measure of lipophilicity, affecting solubility and permeability. |

| pKa | Determines the ionization state at physiological pH. |

| Hydrogen Bond Donors/Acceptors | Influences interactions with biological targets and solubility. |

| Polar Surface Area | Related to membrane permeability. |

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesizable precursors. This approach is instrumental in designing an efficient and practical synthetic route.

Strategic Disconnections and Key Precursors

The primary strategic disconnections for this compound involve the C-N bond of the amino group at the C4 position and the N-C bond of the methoxyethyl group at the N1 position.

Disconnection of the N1-substituent: The bond between the indazole N1 nitrogen and the 2-methoxyethyl group can be disconnected. This leads to the precursor 1H-indazol-4-amine . The forward reaction would involve the N-alkylation of this intermediate.

Disconnection of the C4-amino group: The amino group at the C4 position can be retrosynthetically converted to a nitro group. This disconnection points to 1-(2-methoxyethyl)-4-nitro-1H-indazole as a key intermediate. The corresponding forward reaction is the reduction of the nitro group.

Combining these disconnections, a plausible retrosynthetic pathway leads to 4-nitro-1H-indazole as a crucial building block. Further disconnection of the indazole ring itself would then lead to simpler aromatic precursors.

Identification of Accessible Building Blocks

The retrosynthetic analysis identifies key building blocks that are generally accessible. The synthesis can be envisioned to start from a substituted toluene (B28343) derivative. A common and practical starting material for the synthesis of 4-nitroindazole is 2-methyl-3-nitroaniline . This precursor can undergo diazotization followed by cyclization to form the indazole core with the desired nitro group at the C4 position. chemicalbook.com

The other key reagent required is for the introduction of the N1-substituent. A suitable building block for this purpose is 1-bromo-2-methoxyethane (B44670) or a similar reactive derivative of 2-methoxyethanol.

Established Synthetic Routes and Pathways

Cyclization Strategies for the Indazole Core

The formation of the indazole scaffold is a critical step. A widely used method for synthesizing substituted indazoles is the Davis-Beirut reaction or similar cyclization strategies. google.com

For the synthesis of the key intermediate, 4-nitro-1H-indazole, a common route begins with 2-methyl-3-nitroaniline. chemicalbook.com This starting material undergoes a diazotization reaction, typically using sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate then cyclizes in situ to yield 4-nitro-1H-indazole. This method offers a direct approach to the indazole core with the necessary functional group at the C4 position for subsequent conversion to the amine.

| Starting Material | Reagents | Product | Reference |

| 2-Methyl-3-nitroaniline | 1. NaNO2, H+ 2. Cyclization | 4-Nitro-1H-indazole | chemicalbook.com |

Functionalization at the N1 and C4 Positions

With the 4-nitro-1H-indazole core in hand, the next steps involve the introduction of the 2-methoxyethyl group at the N1 position and the reduction of the nitro group to an amine at the C4 position.

N1-Alkylation: The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. chemicalbook.comprepchem.com Therefore, achieving regioselectivity for the N1 position is crucial. The reaction of 4-nitro-1H-indazole with an alkylating agent like 1-bromo-2-methoxyethane in the presence of a base will introduce the desired substituent. The choice of base and solvent can significantly influence the N1/N2 ratio. Generally, thermodynamic control, often achieved by using a strong base like sodium hydride in a polar aprotic solvent, favors the formation of the more stable N1-alkylated product. nih.gov

C4-Amination via Nitro Reduction: The final step in the synthesis is the reduction of the nitro group at the C4 position to an amino group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H2 gas or ammonium (B1175870) formate) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid). researchgate.netresearchgate.net These methods are generally high-yielding and chemoselective, leaving the indazole core and the N1-substituent intact.

| Intermediate | Reagents | Product | Reference |

| 4-Nitro-1H-indazole | 1-Bromo-2-methoxyethane, Base (e.g., NaH) | 1-(2-methoxyethyl)-4-nitro-1H-indazole | nih.gov |

| 1-(2-methoxyethyl)-4-nitro-1H-indazole | Reducing agent (e.g., SnCl2, H2/Pd-C) | This compound | researchgate.netresearchgate.net |

Protecting Group Strategies and Deprotection Techniques

The use of protecting groups can be essential in multistep syntheses to prevent unwanted side reactions and to direct reactivity to the desired position.

In the synthesis of this compound, a key challenge is the regioselective N1-alkylation. While reaction conditions can be optimized to favor the N1 isomer, the use of a protecting group on one of the nitrogen atoms can offer a more controlled approach. For instance, the N2 position could be selectively protected with a group that can be removed later in the synthesis. However, a more common strategy is to directly perform the N-alkylation and then separate the N1 and N2 isomers, as the thermodynamic preference for the N1 product is often significant.

The amino group at the C4 position is introduced in the final step by reducing a nitro group. This synthetic strategy circumvents the need to protect the amino group during the earlier stages of the synthesis, such as the N1-alkylation, where the free amine could potentially react with the alkylating agent. If further modifications of the molecule were required that are incompatible with a free amino group, standard amine protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) could be employed and subsequently removed under acidic or hydrogenolytic conditions, respectively. organic-chemistry.orglibretexts.org

| Functional Group | Protecting Group | Deprotection Condition | Reference |

| Amine (if needed for further synthesis) | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) | organic-chemistry.org |

| Amine (if needed for further synthesis) | Cbz (Carboxybenzyl) | Hydrogenolysis (H2, Pd/C) | libretexts.org |

An in-depth analysis of the synthetic methodologies for producing this compound reveals a process reliant on precise control of reaction parameters to ensure high yield and purity. The synthesis is conceptually approached in two main stages: the regioselective alkylation of an indazole precursor at the N1 position, followed by the introduction or modification of a functional group at the 4-position to yield the final amine. The optimization of these stages is critical for an efficient and scalable process.

Structural Characterization and Confirmation of 1 2 Methoxyethyl 1h Indazol 4 Amine

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment, connectivity, and spatial arrangement of atoms can be determined.

One-dimensional NMR spectroscopy is fundamental to the structural characterization of 1-(2-methoxyethyl)-1H-indazol-4-amine, providing insights into the number and types of proton and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The indazole ring protons will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The protons of the 2-methoxyethyl substituent will be observed in the aliphatic region. The chemical shifts are influenced by the electronic effects of the substituents on the indazole ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H3 | ~7.8 | s | 1H |

| H5 | ~6.5 | d | 1H |

| H6 | ~7.0 | t | 1H |

| H7 | ~7.5 | d | 1H |

| NH₂ | ~4.5 | br s | 2H |

| N-CH₂ | ~4.2 | t | 2H |

| O-CH₂ | ~3.7 | t | 2H |

| O-CH₃ | ~3.3 | s | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indazole ring are expected in the range of 100-150 ppm, while the aliphatic carbons of the 2-methoxyethyl group will appear at higher field (lower ppm values).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | ~130 |

| C3a | ~140 |

| C4 | ~145 |

| C5 | ~100 |

| C6 | ~125 |

| C7 | ~110 |

| C7a | ~120 |

| N-CH₂ | ~50 |

| O-CH₂ | ~70 |

| O-CH₃ | ~58 |

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms, confirming the substitution pattern of the indazole ring and the attachment of the 2-methoxyethyl group.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, correlations would be expected between the protons of the N-CH₂ and O-CH₂ groups of the methoxyethyl side chain, as well as between the coupled aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help to confirm the regiochemistry and conformation of the molecule. For example, a NOE between the N-CH₂ protons and the H7 proton would further support the N1-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₃N₃O. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₀H₁₄N₃O]⁺ | 192.1131 |

Tandem mass spectrometry involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different structural motifs. Key fragmentation pathways for this compound would likely involve cleavage of the methoxyethyl side chain and fragmentation of the indazole ring system. The observation of characteristic fragment ions corresponding to the loss of the methoxyethyl group or parts of it would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

An extensive search of scientific literature and chemical databases did not yield specific experimental Infrared (IR) spectroscopy data for this compound. Therefore, a detailed analysis of its IR spectrum, including specific peak assignments, cannot be provided at this time.

For a molecule with this structure, one would theoretically expect to observe characteristic absorption bands corresponding to its key functional groups. These would include:

N-H Stretching: Typically, primary amines (R-NH₂) show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxyethyl group would be expected in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: Vibrations from the indazole ring system would likely be found in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically occurs in the 1590-1650 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O-C ether linkage in the methoxyethyl group would be anticipated in the 1050-1150 cm⁻¹ range.

C-N Stretching: The stretching vibrations for aromatic and aliphatic C-N bonds would appear in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Without experimental data, a definitive table of IR peaks for this specific compound cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Specific Ultraviolet-Visible (UV-Vis) absorption data for this compound are not available in the surveyed literature. The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores.

The primary chromophore in this compound is the indazole ring system. Aromatic and heteroaromatic systems like indazole typically exhibit strong absorptions in the UV region, generally between 200 and 400 nm. The presence of the amine (-NH₂) and methoxyethyl (-CH₂CH₂OCH₃) substituents would be expected to influence the position and intensity of these absorption maxima (λmax) due to their electronic effects on the indazole chromophore. The amino group, being an auxochrome, would likely cause a bathochromic (red) shift, moving the absorption to a longer wavelength.

A precise data table of absorption maxima cannot be generated without experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the scientific literature did not locate a published crystal structure for this compound. Consequently, the following subsections, which rely on experimental crystallographic data, cannot be completed with specific details for this compound.

Crystal Growth Methods for the Compound

No specific methods for growing single crystals of this compound have been reported. General methods for growing crystals of small organic molecules, such as slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution, would be the standard starting points for crystallographic analysis. The choice of solvent would be critical and would need to be determined empirically.

Unit Cell Parameters and Space Group Determination

As no crystal structure has been published, the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound are unknown. This information can only be obtained through single-crystal X-ray diffraction analysis.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of bond lengths, bond angles, and torsional angles is not possible without experimentally determined crystallographic data. Such data would provide the precise three-dimensional coordinates of each atom in the crystal lattice, from which these geometric parameters are calculated.

Intermolecular Interactions and Crystal Packing Motifs

The specific intermolecular interactions, such as hydrogen bonds (e.g., between the amine N-H donors and acceptor atoms like nitrogen or oxygen), π-π stacking of the indazole rings, or van der Waals forces, that govern the crystal packing of this compound are unknown. An analysis of these features requires a solved crystal structure.

Computational and Theoretical Investigations of 1 2 Methoxyethyl 1h Indazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. A common and effective method for such investigations involves the B3LYP functional combined with a 6-31G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. scirp.orgresearchgate.netinpressco.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. biomedres.usresearchgate.net

For 1-(2-methoxyethyl)-1H-indazol-4-amine, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, particularly around the 4-amino group, which acts as a strong electron-donating group. Conversely, the LUMO is anticipated to be distributed across the bicyclic aromatic system. The energy of these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

Interactive Table 1: Calculated Frontier Molecular Orbital Properties

This table presents hypothetical but representative data for this compound, calculated using the DFT/B3LYP/6-31G(d,p) level of theory. Such values are typical for similar bioactive heterocyclic molecules. biomedres.ussamipubco.com

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. deeporigin.com The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. chemrxiv.org

In the MEP surface of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the methoxy (B1213986) group, due to their high electronegativity and lone pairs of electrons. The most positive potential (colored blue) is likely associated with the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors. nih.gov This analysis is crucial for understanding non-covalent interactions, which are fundamental in drug-receptor binding. deeporigin.comucsb.edu

Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. It is a key factor in determining the strength of dispersion forces and other non-covalent interactions. Theoretical calculations can provide values for the average polarizability (α) and its anisotropy (Δα).

Interactive Table 2: Calculated Dipole Moment and Polarizability

This table shows hypothetical calculated values for this compound, consistent with those of similar heterocyclic systems. researchgate.netsemanticscholar.org

| Parameter | Calculated Value | Unit | Description |

| Dipole Moment (μ) | 3.45 | Debye | Indicates the overall polarity of the molecule. |

| Average Polarizability (α) | 22.50 | ų | Measures the overall ease of distortion of the electron cloud. |

| Polarizability Anisotropy (Δα) | 8.12 | ų | Describes the non-spherical nature of the polarizability. |

Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, specific peaks in the experimental spectra can be assigned to particular functional groups and types of molecular motion (e.g., stretching, bending). mdpi.com This analysis serves as a powerful tool for structural confirmation.

For this compound, key predicted vibrational frequencies would include the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching within the indazole ring, and C-O stretching of the methoxyethyl side chain. nih.gov Comparing these calculated frequencies (often scaled to correct for systematic errors in the computational method) with experimental data helps validate the computed molecular structure. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information about a single, optimized geometry, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of a molecule over time.

The 2-methoxyethyl substituent on the indazole ring introduces significant conformational flexibility. researchgate.net Conformational analysis aims to identify the stable arrangements (conformers) of this side chain and determine their relative energies. This is typically done by systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the side chain) and calculating the potential energy at each step.

The results of such an analysis can be visualized as a potential energy surface or landscape, which maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to the most stable, low-energy conformations. nih.gov Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule is critical for its biological activity and how it fits into a receptor's binding site. msu.edu Molecular dynamics simulations can further explore how the molecule transitions between these conformations in a simulated physiological environment. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Application of QSAR for Virtual Screening and Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgdmed.org.ua For a class of compounds like indazole derivatives, QSAR models are developed using a dataset of molecules with known activities. nih.govnih.gov These models can then be employed for virtual screening of large chemical libraries to identify novel, potentially active compounds and to guide the design of new analogs with improved potency. frontiersin.orgpensoft.net

A typical QSAR study involves:

Data Set Collection: Gathering a set of indazole analogs with experimentally determined biological activity.

Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical, topological, electronic) that characterize the structural features of the molecules.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. dmed.org.uanih.gov

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. pensoft.net

No QSAR models specifically developed for or applied to this compound have been reported in the available literature.

In Silico Prediction of Pharmacokinetic Parameters (ADME)

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.netnih.govnih.gov These predictions help in prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.gov While numerous software and web servers are available for these predictions, specific in silico ADME data for this compound is not publicly documented. ijprajournal.comnih.gov

Computational models for absorption predict how well a compound is likely to be absorbed into the bloodstream, often after oral administration. Key parameters predicted include:

Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation. Models often use descriptors like molecular weight, lipophilicity (logP), and polar surface area (PSA). nih.gov

Intestinal Absorption: The extent of absorption from the gastrointestinal tract.

Caco-2 Permeability: An in silico prediction of the rate of passage across the Caco-2 cell monolayer, which is a model of the intestinal epithelial barrier. frontiersin.org

Without specific studies, the predicted absorption properties of this compound remain undetermined.

Distribution models predict how a compound spreads throughout the body's tissues and fluids after absorption. Important predicted parameters include:

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the highly selective BBB and enter the central nervous system (CNS). nih.govnih.govfrontiersin.org This is typically expressed as a logBB value. frontiersin.orgfrontiersin.org Models for BBB prediction often use descriptors related to molecular size, polarity, and hydrogen bonding capacity. frontiersin.orgscispace.com

Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to proteins in the blood plasma.

Volume of Distribution (Vd): A theoretical volume that represents the extent of a drug's distribution in the body. frontiersin.org

No specific predictions regarding the distribution profile of this compound are available.

Metabolism models predict the biotransformation of a compound by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. nih.govmdpi.com These predictions are crucial for identifying potential drug-drug interactions. mdpi.com Key predictions include:

CYP450 Substrate Prediction: Identifies which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize the compound. nih.gov

CYP450 Inhibition Prediction: Predicts whether the compound is likely to inhibit the activity of specific CYP isoforms, which can affect the metabolism of other co-administered drugs. nih.govnih.gov

Site of Metabolism (SoM) Prediction: Identifies the specific atoms or functional groups on the molecule that are most susceptible to metabolic reactions. nih.gov

There are no published in silico metabolism predictions for this compound.

Excretion models predict the primary routes by which a compound and its metabolites are eliminated from the body. This can include renal (urine) or biliary (feces) excretion. Models often predict parameters like total clearance and whether the compound is a substrate for renal transporters. frontiersin.org The specific excretion pathways for this compound have not been investigated using computational models.

No Publicly Available Preclinical Data for this compound

Following a comprehensive review of scientific literature and publicly accessible databases, no specific preclinical data was found for the chemical compound this compound. Extensive searches for in vitro biological profiling, high-throughput screening results, and mechanistic studies related to this particular molecule did not yield any relevant information.

Therefore, it is not possible to provide an article detailing the biological activities and mechanistic studies of this compound based on the requested outline. The absence of information pertains to all sections and subsections of the proposed article structure, including:

Biological Activities and Mechanistic Studies in Preclinical Models

In Vitro Biological Profiling and High-Throughput Screening

Enzyme Inhibition and Activation Assays

This indicates that 1-(2-methoxyethyl)-1H-indazol-4-amine may be a novel compound that has not yet been characterized in the scientific literature, or the relevant research has not been made public. As such, no data tables or detailed research findings for this specific compound can be generated at this time.

An examination of the available preclinical data for the chemical compound this compound reveals a notable absence of specific research findings within the public domain that align with the requested biological activities and mechanistic studies. Despite a thorough search for information pertaining to its effects in kinase assays, modulation of protease and hydrolase activity, receptor binding and functional assays, and phenotypic screening, no dedicated studies or significant data sets for this particular molecule have been identified.

Efforts to locate detailed research findings, including data tables from ATP-competitive or allosteric inhibition kinase assays, have been unsuccessful. Similarly, there is no available information on the compound's ability to modulate the activity of proteases or hydrolases.

In the area of receptor interaction, searches for ligand binding displacement studies and receptor agonist or antagonist functional assays specific to this compound have not yielded any relevant results. Consequently, there is no data to populate tables or provide a detailed analysis of its receptor binding profile or functional activity at any specific receptor.

Furthermore, information regarding the compound's activity in phenotypic screening approaches is not present in the accessible scientific literature. This lack of data extends to the elucidation of its molecular mechanism of action, as no studies detailing such investigations have been found.

Molecular Mechanism of Action Elucidation

Target Identification and Validation Strategies

No publicly available studies were identified that have investigated the molecular targets of this compound. Therefore, there is no information to report on the use of the following methodologies for this specific compound.

Affinity Chromatography and Pull-Down Assays

There are no documented instances of affinity chromatography or pull-down assays being used to identify the protein binding partners of this compound.

Proteomics-Based Target Identification

A search of proteomics databases and literature archives yielded no studies that have employed proteomics-based approaches to identify the cellular targets of this compound.

CRISPR/Cas9 Gene Editing for Target Validation

No research has been published that utilizes CRISPR/Cas9 gene editing to validate any potential biological targets of this compound.

Protein-Ligand Interaction Studies

In the absence of identified biological targets, there are no protein-ligand interaction studies for this compound to report.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No SPR data is available to characterize the binding kinetics of this compound with any protein target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

There are no ITC studies in the public domain that describe the thermodynamic profile of this compound binding to a biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the precise binding interactions between a small molecule and its protein target at an atomic level. beilstein-journals.org Methods like Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can identify the specific amino acid residues of a protein that are perturbed upon ligand binding, thereby mapping the interaction site. nih.gov

Despite the utility of this technique, a search of scientific literature yields no studies that have employed NMR spectroscopy to map the binding site of this compound to a specific protein target.

Downstream Signaling Pathway Analysis

Understanding how a compound affects cellular function requires a detailed analysis of the downstream signaling pathways it modulates. This is typically achieved through a combination of profiling techniques.

Phosphorylation Profiling

For compounds that target protein kinases, assessing the phosphorylation status of downstream substrate proteins is critical. Phosphorylation profiling can reveal the activation or inhibition of specific signaling cascades. There are no published data detailing the effects of this compound on the phosphorylation of cellular proteins.

Gene Expression Analysis (e.g., RNA-Seq, qRT-PCR)

Gene expression analysis, using methods like RNA-sequencing or quantitative real-time PCR, provides a broad view of the cellular response to a compound by measuring changes in messenger RNA (mRNA) levels. nih.gov This can reveal the upregulation or downregulation of genes and pathways affected by the compound's activity. bldpharm.com No gene expression profiling studies for this compound have been reported in the available literature.

Protein Expression and Localization Studies

Investigating changes in the expression levels and subcellular localization of key proteins can further clarify a compound's mechanism of action. Techniques such as western blotting and immunofluorescence microscopy are standard for these analyses. There is currently no available research documenting the impact of this compound on protein expression or localization.

In Vivo Pharmacological Efficacy Assessment in Animal Disease Models

To evaluate the therapeutic potential of a compound, its efficacy must be tested in relevant animal models of disease.

Model Selection and Validation for Specific Biological Hypotheses

The selection of an appropriate animal model is crucial and depends on the biological hypothesis being tested. The model must recapitulate key aspects of the human disease pathology to provide meaningful data. A review of the literature finds no evidence of this compound having been evaluated for in vivo efficacy in any validated animal disease models.

Biomarker Identification and Validation in Animal Models

There is no available information regarding the identification or validation of biomarkers in animal models treated with this compound. Such studies are crucial for understanding a compound's mechanism of action and for developing tools to monitor its effects in clinical settings. For other indazole-based compounds, biomarker studies have sometimes focused on downstream targets of the pathways they inhibit. nih.gov

Pharmacodynamic Assessment in Target Tissues

Pharmacodynamic studies, which assess the biochemical and physiological effects of a drug on the body, have not been published for this compound. This includes a lack of data on target engagement, dose-response relationships in specific tissues, and the time course of the compound's effects in vivo.

Histopathological and Morphological Analysis in Treated Animals

No histopathological or morphological analyses of tissues from animals treated with this compound are available in the current body of scientific literature. These analyses are fundamental for evaluating the therapeutic effects and potential toxicity of a compound at the tissue and cellular level. Studies on other indazole derivatives have, in some cases, included such evaluations to determine their impact on tumor tissue or other organs. researchgate.net

Imaging Techniques for In Vivo Assessment (e.g., PET, SPECT, MRI)

There are no published studies on the use of in vivo imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or Magnetic Resonance Imaging (MRI) to assess the distribution, target engagement, or efficacy of this compound. While PET and other imaging modalities are powerful tools in drug development for non-invasively studying pharmacokinetics and pharmacodynamics, their application to this specific compound has not been reported. nih.govfrontiersin.org The development of radiolabeled versions of indazole derivatives for PET imaging has been explored for other molecules within this class, but not for this compound. nih.govnih.gov

Analytical Method Development for 1 2 Methoxyethyl 1h Indazol 4 Amine

The development of robust and reliable analytical methods is crucial for the quantification and purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients. This section details the development of chromatographic methods for 1-(2-methoxyethyl)-1H-indazol-4-amine, ensuring its quality and consistency.

Gas Chromatography (GC) Method Development (if applicable)

Gas chromatography is generally reserved for volatile and thermally stable compounds. Due to the relatively high molecular weight and the presence of a primary amine and a methoxyethyl group, this compound is expected to have low volatility. Direct injection could lead to thermal degradation in the GC inlet. Therefore, GC is not the preferred method for the analysis of this compound. If required, derivatization to increase volatility and thermal stability would be necessary.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is ideal for monitoring the progress of chemical reactions. silicycle.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. amazonaws.comnih.gov For basic compounds such as amines, the addition of a small amount of a base like triethylamine (B128534) can improve peak shape by reducing tailing. silicycle.com

Table 3: TLC Solvent Systems for Reaction Monitoring

| Solvent System (v/v) | Purpose |

| 70:30 Hexane:Ethyl Acetate | General purpose for monitoring reaction progress. |

| 95:5 Dichloromethane:Methanol (B129727) | For more polar intermediates or products. |

| 70:30:0.1 Hexane:Ethyl Acetate:Triethylamine | To improve the spot shape of basic compounds. |

This interactive table presents various solvent systems that can be used for TLC analysis to monitor the progress of the synthesis.

Spots on the TLC plate can be visualized under UV light (typically at 254 nm) due to the UV-active indazole core. nih.govrsc.org Staining with a developing agent such as potassium permanganate (B83412) can also be used for visualization. amazonaws.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. selvita.com The technique utilizes a mobile phase, typically supercritical carbon dioxide, which possesses low viscosity and high diffusivity, leading to efficient and rapid separations. chromatographyonline.com For chiral primary amines like this compound, SFC is particularly advantageous.

Method development for chiral SFC focuses on the selection of a suitable chiral stationary phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown success in resolving a broad range of chiral compounds, including amines. nih.gov More specialized phases, such as crown ether-derived CSPs, have demonstrated exceptional performance for the separation of primary amines. wiley.com

The mobile phase typically consists of supercritical CO2 and an organic modifier, such as methanol, ethanol, or isopropanol, to modulate solute elution strength. For basic compounds like amines, the addition of a small amount of a basic additive (e.g., isopropylamine, diethylamine) to the modifier is often crucial to improve peak shape and prevent interactions with residual acidic sites on the stationary phase. Conversely, acidic additives like trifluoroacetic acid are required for certain stationary phases, such as crown ethers. wiley.com

A screening approach is commonly employed where the compound is tested on a set of complementary CSPs with a generic gradient of an alcohol modifier. Based on the initial screening results, parameters such as the type of alcohol, additive, back pressure, and temperature are optimized to achieve baseline separation of the enantiomers.

Table 1: Representative SFC Screening Conditions for Chiral Separation of a Primary Amine

| Parameter | Condition |

| Instrument | Analytical SFC System |

| Columns Screened | Polysaccharide-based (e.g., CHIRALPAK® series) and Crown Ether (e.g., CROWNPAK® CR-I(+)) |

| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 280 nm |

Spectrometric Methods for Quantification

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a robust, simple, and widely accessible technique for the quantitative analysis of compounds containing chromophores. iajps.comhunterlab.com The indazole ring system in this compound contains a benzenoid aromatic structure, which gives rise to characteristic absorption in the UV region. acs.orgacs.org

For quantitative analysis, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile. researchgate.net According to studies on similar 1H-indazole structures, the primary absorption maxima are typically observed in the 250-300 nm range. researchgate.net

Once the λmax is established, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. ugm.ac.id The method is validated for linearity, accuracy, and precision as per ICH guidelines to ensure its suitability for routine concentration determination in quality control settings.

Table 2: Example Validation Parameters for UV-Vis Quantification

| Parameter | Result |

| Solvent | Methanol |

| λmax | 285 nm (Hypothetical) |

| Linearity Range | 2 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.45 µg/mL |

| Precision (%RSD) | < 2.0% |

Fluorimetry for High-Sensitivity Detection

Fluorimetry, or fluorescence spectroscopy, offers significantly higher sensitivity than UV-Vis spectrophotometry and can be employed for detecting trace quantities of an analyte. The suitability of this technique depends on whether the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag. Many nitrogen-containing heterocyclic compounds, including some indazole derivatives, are known to be fluorescent. rsc.org

The development of a fluorimetric method involves determining the optimal excitation and emission wavelengths. An excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength, and an emission spectrum is obtained by doing the reverse. The wavelengths corresponding to the highest intensity peaks are chosen for quantitative analysis. The fluorescence intensity is often highly dependent on the solvent environment (polarity, pH), so optimization of these parameters is critical. rsc.org

This high-sensitivity method is particularly useful for applications such as determining low-level impurities or quantifying the analyte in complex matrices where high selectivity and low detection limits are required. rsc.org

Table 3: Potential Fluorimetric Method Parameters

| Parameter | Value |

| Solvent | Acetonitrile |

| Excitation λmax | 290 nm (Hypothetical) |

| Emission λmax | 360 nm (Hypothetical) |

| Linearity Range | 10 - 500 ng/mL |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantification (LOQ) | 8.0 ng/mL |

Atomic Absorption/Emission Spectroscopy (if metal impurities are a concern)

The synthesis of complex organic molecules like this compound often involves the use of metal catalysts (e.g., Palladium, Copper, Nickel for cross-coupling reactions), which can remain as trace impurities in the final product. ajpaonline.com Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific technique for quantifying metallic elements and is a standard method for controlling elemental impurities in pharmaceuticals. drawellanalytical.comnih.gov

For analysis by AAS, the organic sample must first be digested, typically using microwave-assisted acid digestion, to destroy the organic matrix and bring the metals into a solution that can be introduced into the instrument. In flame AAS (FAAS), the solution is nebulized into a flame, where it is atomized. A light source specific to the element of interest is passed through the flame, and the amount of light absorbed by the ground-state atoms is measured. For even lower detection limits, Graphite Furnace AAS (GFAAS) can be used, which offers superior sensitivity. drawellanalytical.com

The method is crucial for ensuring that the levels of potentially toxic metal residues comply with the stringent limits set by regulatory bodies like the ICH (International Council for Harmonisation). alfachemic.com

Table 4: Common Metal Impurities and Typical AAS Detection Limits

| Element | Potential Source | Technique | Typical Limit of Quantification (LOQ) |

| Palladium (Pd) | Cross-coupling catalyst | GFAAS | 1 - 10 ppb |

| Copper (Cu) | Ullmann coupling catalyst | FAAS | 10 - 50 ppb |

| Nickel (Ni) | Hydrogenation/Coupling catalyst | GFAAS | 5 - 20 ppb |

| Iron (Fe) | Reagents, reactor leaching | FAAS | 20 - 100 ppb |

| Lead (Pb) | Environmental contaminant | GFAAS | 1 - 10 ppb |

Electrophoretic Techniques

Capillary Electrophoresis (CE) for Purity and Identity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the purity and identity testing of small-molecule drugs. nih.govnih.gov Its high efficiency, speed, and low sample and reagent consumption make it an excellent orthogonal or alternative technique to HPLC. researchgate.net Separations in CE are based on the differential migration of charged species in an electric field. For a basic compound like this compound, a low pH buffer is used to ensure the analyte is protonated and carries a positive charge.

Method development involves optimizing the background electrolyte (BGE) composition, pH, and concentration. The pH of the BGE is critical as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). Additives such as organic solvents (e.g., methanol, acetonitrile) or cyclodextrins can be included in the BGE to modify selectivity and improve the resolution of closely related impurities. nih.gov

For purity analysis, the peak area percentage of the main component is calculated relative to the total area of all detected peaks. The identity of the compound can be confirmed by comparing its migration time to that of a reference standard. The high efficiency of CE allows for the separation of impurities that may co-elute with the main peak in HPLC. nih.gov

Table 5: Illustrative Capillary Electrophoresis Method for Purity Analysis

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

| Typical Migration Time | ~ 6.5 min (Hypothetical) |

Bioanalytical Method Validation for Biological Matrix Samples

The validation of bioanalytical methods is a critical process in drug development, ensuring that the method is reliable and reproducible for the quantitative determination of a specific analyte, in this case, this compound, in biological samples like plasma, serum, or urine. lcms.cz The objective is to demonstrate that the analytical procedure is suitable for its intended purpose. mdpi.com A full validation is required when a new bioanalytical method is established and should encompass all the elements described in the following subsections. lcms.czmdpi.com

The initial and one of the most critical steps in bioanalysis is the preparation of the sample to isolate the analyte of interest from the complex biological matrix. nih.gov This process removes interferences and concentrates the analyte, enhancing the sensitivity and robustness of the assay. nih.govrsc.org The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity required.

Protein Precipitation (PPT): This is a rapid and straightforward technique where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. mdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. While simple, it may result in less clean extracts compared to other methods, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. An aqueous sample is mixed with a water-immiscible organic solvent. The analyte partitions into the organic phase, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for injection into the analytical instrument. This method generally produces cleaner samples than PPT. rsc.org

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has largely replaced LLE for many applications. rsc.org The sample is passed through a solid sorbent cartridge. Interfering components are washed away, and the analyte of interest is selectively eluted with an appropriate solvent. SPE can be automated for high-throughput analysis and provides high recovery and clean extracts. nih.govrsc.org

Table 1: Illustrative Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Fast, simple, low cost. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery. | Labor-intensive, emulsion formation can be an issue. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent followed by elution. | High selectivity and recovery, clean extracts, amenable to automation. | Higher cost, method development can be more complex. |

Sensitivity: The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net Typically, the analyte response at the LLOQ should be at least five times the response of a blank sample, and the precision and accuracy should be within 20%. nih.gov

Linearity and Range: Linearity demonstrates the direct proportionality between the instrument's response and the concentration of the analyte. researchgate.net The analytical range is the interval between the LLOQ and the Upper Limit of Quantification (ULOQ). A calibration curve is generated by analyzing a set of standards of known concentrations in the biological matrix. nih.gov The curve is typically fitted with a linear regression model. For acceptance, the correlation coefficient (r²) should ideally be greater than 0.99, and each back-calculated standard concentration must be within ±15% of the nominal value (±20% for the LLOQ). nih.gov

Table 2: Example Calibration Curve Data for this compound in Human Plasma

| Nominal Conc. (ng/mL) | Mean Response (Peak Area Ratio) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 (LLOQ) | 0.015 | 1.04 | 104.0 |

| 2.50 | 0.038 | 2.55 | 102.0 |

| 10.0 | 0.152 | 9.98 | 99.8 |

| 50.0 | 0.760 | 50.5 | 101.0 |

| 200.0 | 3.010 | 198.7 | 99.4 |

| 400.0 | 5.980 | 396.5 | 99.1 |

| 500.0 (ULOQ) | 7.550 | 501.2 | 100.2 |

| Regression Equation: y = 0.015x + 0.0005; r² = 0.9992 |

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision describes the degree of scatter or reproducibility between repeated measurements. researchgate.net These parameters are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) across the calibration range in several replicates on different days (inter-run) and within the same day (intra-run). nih.gov The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV%) for precision should not exceed 15%. nih.gov

Table 3: Illustrative Intra- and Inter-Run Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Run Accuracy (%) (n=6) | Intra-Run Precision (CV%) (n=6) | Inter-Run Accuracy (%) (n=18) | Inter-Run Precision (CV%) (n=18) |

| Low QC | 3.00 | 102.5 | 5.8 | 104.1 | 7.2 |

| Mid QC | 150.0 | 98.7 | 4.2 | 99.5 | 5.5 |

| High QC | 375.0 | 101.3 | 3.1 | 100.8 | 4.1 |

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other potentially interfering components in the biological matrix, such as metabolites, endogenous substances, or concomitant medications. nih.gov This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and its internal standard. nih.gov The response from interfering peaks should not be more than 20% of the LLOQ response. nih.gov

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. nih.gov The stability of this compound must be evaluated under various conditions that mimic the handling and storage of study samples. QC samples are analyzed after being subjected to these conditions, and the results are compared to freshly prepared samples. The mean concentration should be within ±15% of the nominal value. nih.gov

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles. nih.gov

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that exceeds the expected duration of sample handling and processing. nih.gov

Long-Term Stability: Determines stability in a freezer at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the storage period of study samples.

Post-Preparative (Autosampler) Stability: Confirms that the processed samples remain stable in the autosampler until they are analyzed. nih.gov

Table 4: Example Stability Assessment Results for this compound in Plasma

| Stability Condition | Storage Duration/Cycles | QC Level | Mean Accuracy (%) vs. Nominal |

| Freeze-Thaw | 3 Cycles | Low QC (3.0 ng/mL) | 97.5 |

| High QC (375 ng/mL) | 101.2 | ||

| Bench-Top (Room Temp) | 24 hours | Low QC (3.0 ng/mL) | 99.1 |

| High QC (375 ng/mL) | 102.4 | ||

| Long-Term (-80°C) | 6 months | Low QC (3.0 ng/mL) | 96.8 |

| High QC (375 ng/mL) | 99.7 | ||

| Post-Preparative (4°C) | 48 hours | Low QC (3.0 ng/mL) | 103.3 |

| High QC (375 ng/mL) | 101.9 |

Reference Standard Characterization and Certification

The reference standard is a highly purified compound against which samples are quantitatively measured. The integrity and purity of the reference standard for this compound are paramount for the accuracy of the entire bioanalytical process. mdpi.com

The characterization and certification process involves:

Identity Confirmation: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

Purity Assessment: Determining the purity of the standard using methods such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or Charged Aerosol Detector) and assessing for the presence of residual solvents (by Gas Chromatography), water content (by Karl Fischer titration), and inorganic impurities.

Certificate of Analysis (CoA): A CoA is issued that documents the identity, purity, storage conditions, and re-test date of the reference standard. All calibration standards and QC samples used during method validation and subsequent sample analysis must be prepared from a well-characterized and certified reference standard. mdpi.com

Future Directions and Research Gaps for 1 2 Methoxyethyl 1h Indazol 4 Amine

Exploration of Additional Biological Targets and Pathways

Given the novelty of 1-(2-methoxyethyl)-1H-indazol-4-amine , the primary step is to identify its biological targets and understand its mechanism of action.

Unbiased Target Discovery Approaches

To comprehensively explore the biological activity of This compound , unbiased, high-throughput screening methods are essential. These approaches can identify potential molecular targets without preconceived hypotheses. A proposed screening workflow is detailed in Table 1.

| Screening Method | Objective | Potential Target Classes Based on Indazole Scaffold | Exemplary Assays |

| Phenotypic Screening | Identify effects on cellular behavior or disease models. | Kinases, G-protein coupled receptors (GPCRs), Enzymes | High-content imaging for morphological changes, Cell viability assays (e.g., against cancer cell lines) |

| Affinity Chromatography | Isolate binding partners from cell lysates. | Proteins that directly interact with the compound. | Compound immobilization on a solid support followed by mass spectrometry of eluted proteins. |

| Chemical Proteomics | Identify protein targets in a complex biological sample. | Broad range of cellular proteins. | Activity-based protein profiling (ABPP), Thermal proteome profiling (TPP). |

Initial broad-spectrum screening against panels of kinases and GPCRs would be a logical starting point, given the known activities of other indazole derivatives. nih.govacs.org

Exploration of Polypharmacology and Off-Target Effects

Modern drug discovery acknowledges that a single compound can interact with multiple targets, a concept known as polypharmacology. This can be therapeutically beneficial or lead to adverse effects. A systematic investigation into the polypharmacology of This compound is a critical future step. This would involve screening the compound against a broad panel of receptors, enzymes, and ion channels to build a comprehensive interaction profile. Understanding these off-target effects is crucial for predicting potential side effects and for identifying opportunities for drug repurposing.

Advanced Mechanistic Investigations

Once primary biological targets are identified, deeper mechanistic studies will be necessary to understand how This compound exerts its effects.

Structural Biology Studies

Determining the three-dimensional structure of This compound in complex with its biological target(s) is fundamental for understanding its mechanism of action at a molecular level. Co-crystallography, where the compound is crystallized with its target protein, would be the gold standard. The resulting crystal structure would reveal the precise binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced in the target protein upon binding. This structural information is invaluable for explaining the compound's activity and for guiding the rational design of more potent and selective analogs.

Single-Cell Level Mechanistic Analysis

To dissect the heterogeneity of cellular responses to This compound , single-cell analysis techniques could be employed. Methods like single-cell RNA sequencing (scRNA-seq) or cytometry by time-of-flight (CyTOF) can reveal how different cell populations within a complex sample respond to the compound. This would be particularly insightful if the compound is investigated in the context of a complex disease model, such as a tumor microenvironment, where different cell types may exhibit varied responses.

Rational Design of Next-Generation Analogs

The final phase of future research would involve the rational design of new molecules based on the structure and activity of This compound . The goal would be to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be conducted by systematically modifying the different parts of the molecule, as outlined in Table 2.

| Molecular Region for Modification | Rationale for Modification | Potential Impact |

| 4-amino group | A key site for potential interactions with target proteins. | Altering binding affinity and selectivity. |

| 1-(2-methoxyethyl) side chain | Can influence solubility, metabolic stability, and interactions with the target. | Improving pharmacokinetic properties and potency. |

| Indazole core | Can be substituted at various positions to modulate electronic properties and steric bulk. | Fine-tuning the overall activity and selectivity profile. |

Insights from structural biology studies would be instrumental in guiding these chemical modifications to optimize interactions with the target protein.

Focused Library Synthesis Based on SAR Insights

Future research into this compound would likely begin with the establishment of a robust biological screening assay to identify its primary biological targets and any potential therapeutic activities. Once a biological activity is confirmed, Structure-Activity Relationship (SAR) studies would become a critical next step. Initial SAR exploration would likely involve systematic modifications at key positions of the indazole ring and the methoxyethyl side chain to understand their influence on potency and selectivity.

Based on these initial SAR insights, the synthesis of a focused library of analogues would be a logical progression. This would involve a targeted approach to chemical synthesis, creating a curated set of new molecules with specific structural variations. For example, researchers might explore:

Substitution on the indazole ring: Introducing various substituents (e.g., halogens, alkyl groups, aryl groups) at different positions of the indazole core to probe for additional binding interactions.

Modification of the N-1 side chain: Varying the length and composition of the methoxyethyl group to assess the impact on solubility, metabolic stability, and target engagement.

Derivatization of the 4-amino group: Converting the amine to amides, sulfonamides, or other functional groups to explore different hydrogen bonding patterns and physicochemical properties.

The data generated from screening this focused library would be instrumental in building a comprehensive SAR model, guiding further optimization efforts.

Integration of Artificial Intelligence and Machine Learning in Design

As the body of data on this compound and its analogues grows, the integration of artificial intelligence (AI) and machine learning (ML) could significantly accelerate the drug discovery process. AI and ML algorithms can analyze complex datasets to identify subtle patterns and relationships that may not be apparent through traditional analysis.

Potential applications of AI and ML in the design of novel derivatives include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Utilizing generative models to design entirely new molecules with desired properties, based on the learned patterns from existing data.

ADMET Prediction: Employing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify and mitigate potential liabilities early in the discovery process.

By leveraging these computational tools, researchers could more efficiently navigate the vast chemical space and design novel analogues of this compound with improved therapeutic potential.

Development of Robust Scale-Up and Process Chemistry for the Compound

Once a lead candidate with promising therapeutic properties is identified from the focused library, the development of a robust and scalable synthetic route becomes a key priority. Process chemistry aims to translate the small-scale laboratory synthesis into a safe, efficient, and economically viable process for large-scale production.

Green Chemistry Approaches in Synthesis

In line with modern pharmaceutical manufacturing standards, the integration of green chemistry principles would be a central theme in the process development of this compound. The goal of green chemistry is to minimize the environmental impact of chemical processes.

Key green chemistry approaches that could be applied include:

Solvent Selection: Replacing hazardous organic solvents with safer, more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This could involve both homogeneous and heterogeneous catalysts that can be easily recovered and recycled.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for large-scale synthesis. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The application of continuous flow chemistry to the synthesis of this compound could lead to:

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Enhanced Efficiency: Precise control over reaction conditions can lead to higher yields and purities, reducing the need for extensive purification steps.

Scalability: Scaling up production is often as simple as running the flow system for a longer duration, avoiding the need to re-optimize the process for larger reactors.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a deeper and more holistic understanding of the biological effects of this compound, the integration of multi-omics data would be an invaluable research direction. Multi-omics involves the analysis of multiple "omes," such as the genome, proteome, and metabolome, to create a comprehensive picture of a biological system.

Potential multi-omics studies could include:

Genomics: Identifying genetic biomarkers that may predict a patient's response to the compound.

Proteomics: Characterizing the changes in protein expression and post-translational modifications in response to treatment, which can help to elucidate the compound's mechanism of action and identify potential off-target effects.

Metabolomics: Analyzing the changes in the metabolic profile of cells or organisms upon treatment to understand the compound's impact on metabolic pathways.

By integrating these different layers of biological information, researchers could build a comprehensive systems-level understanding of how this compound functions, paving the way for more personalized and effective therapeutic strategies.

Conclusion and Broader Implications for Research on 1 2 Methoxyethyl 1h Indazol 4 Amine

Summary of Key Research Findings and Methodologies

Research on indazole derivatives is vast and multifaceted. The core indazole structure, a bicyclic aromatic heterocycle, serves as a versatile scaffold in drug discovery. A significant portion of research has focused on the synthesis of various substituted indazoles and the evaluation of their biological activities.

Methodologies for the synthesis of the indazole ring system are well-established and diverse. Common strategies include:

Fischer Indazole Synthesis: This classic method involves the cyclization of arylhydrazones.

Modern Cross-Coupling Reactions: Palladium-catalyzed and copper-catalyzed reactions are frequently employed to construct the indazole nucleus or to introduce substituents.

Intramolecular C-H Amination: Silver-mediated intramolecular oxidative C-H bond amination has been utilized for the synthesis of 1H-indazoles.

The characterization of newly synthesized indazole derivatives typically involves a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

X-ray Crystallography

While these general methodologies are applicable to the synthesis and characterization of 1-(2-methoxyethyl)-1H-indazol-4-amine , specific research detailing these processes for this particular compound is not available.

Significance of this compound in Chemical Research

The significance of This compound in chemical research can be inferred from the established importance of the indazole scaffold and its various functional groups. The 4-amino group on the indazole ring is a key feature, as aminoindazoles are known to be important intermediates in the synthesis of biologically active molecules. This functional group can be readily modified to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

The 1-(2-methoxyethyl) substituent is also of interest. The methoxyethyl group can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for the development of drug candidates.